molecular formula C23H21N5O3S B2516269 Benzyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate CAS No. 872994-49-5

Benzyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate

Cat. No.: B2516269
CAS No.: 872994-49-5
M. Wt: 447.51
InChI Key: LJKVVJGYERNECO-UHFFFAOYSA-N
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Description

Benzyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a benzamidoethyl group at position 3 and a benzyl thioacetate moiety at position 4. The triazolopyridazine scaffold is known for its diverse pharmacological applications, including kinase inhibition and epigenetic modulation . The benzamidoethyl side chain may enhance target binding through hydrogen bonding, while the thioacetate group contributes to solubility and metabolic stability. Limited physicochemical data (e.g., melting point, solubility) are available in the provided evidence, necessitating structural and functional comparisons with analogs for deeper insights.

Properties

IUPAC Name

benzyl 2-[[3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S/c29-22(31-15-17-7-3-1-4-8-17)16-32-21-12-11-19-25-26-20(28(19)27-21)13-14-24-23(30)18-9-5-2-6-10-18/h1-12H,13-16H2,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKVVJGYERNECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

The benzyl thioacetate in the target compound may offer better lipophilicity than the carboxylic acid in 2-((3-methyl...)thio)acetic acid, favoring blood-brain barrier penetration .

Biological Activity Trends: AZD5153 demonstrates that triazolopyridazine derivatives with extended side chains (e.g., piperazine rings) can achieve high binding affinity to epigenetic targets . The target compound’s benzamidoethyl group may similarly enhance interactions with protein binding pockets.

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